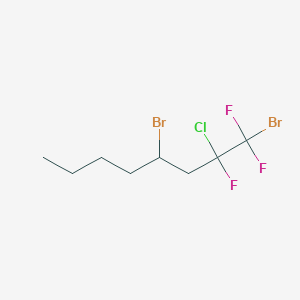

1,4-Dibromo-2-chloro-1,1,2-trifluorooctane

Description

Significance of Halogenated Octanes in Contemporary Chemical Research

Halogenated octanes, as part of the broader family of halogenated alkanes, are of significant interest in modern chemical research. The eight-carbon chain of octane (B31449) provides a versatile scaffold for functionalization, and the introduction of halogens such as bromine, chlorine, and fluorine can lead to a wide range of applications. Halogenated compounds are integral to the synthesis of a vast number of organic molecules, serving as key intermediates and building blocks. ncert.nic.in The presence of halogens can influence the reactivity of the molecule, making certain transformations possible that would be difficult with a simple alkane.

In materials science, the functionalization of carbon-based materials can alter their surface chemistry and provide specific properties for applications in catalysis, energy conversion, and biomedicine. mdpi.com The incorporation of halogenated moieties can be a strategy to tune these properties. For instance, the high electronegativity of fluorine can impart unique electronic characteristics to a molecule.

Furthermore, halogenated organic compounds have been investigated for their potential use in various industrial applications, including as flame retardants, surfactants, and in the development of new pharmaceuticals. nih.gov The specific combination of different halogens on an octane backbone, as seen in 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane, suggests a molecule with a complex interplay of electronic and steric effects, making it a candidate for investigation in these areas.

Historical Context and Evolution of Research on Polyhalogenated Alkanes

The study of halogenated alkanes dates back centuries, with early examples of their synthesis being recorded in the 19th century. ncert.nic.in The development of methods for the selective formation of carbon-halogen bonds was a significant advancement in organic chemistry. These methods made halogenated alkanes readily available for industrial and laboratory use.

Initially, research focused on simpler polyhalogenated alkanes, such as chloroform (B151607) and carbon tetrachloride, which found widespread use as solvents and in other applications. Over time, the focus of research has shifted towards more complex and selectively halogenated compounds. This has been driven by the need for molecules with highly specific properties for advanced applications.

The evolution of analytical techniques, such as mass spectrometry, has been crucial in the study of complex polyhalogenated alkanes. nih.govacs.org These techniques allow for the precise identification and characterization of these molecules, which is essential for understanding their properties and reactivity. The study of mixed halogenated alkanes, containing different types of halogens, represents a more recent area of investigation. researchgate.net

Current Research Gaps and Future Perspectives for this compound

A review of the current academic literature reveals a significant research gap concerning the specific compound this compound. While its basic physicochemical properties are available from chemical suppliers, there is a notable absence of in-depth academic studies on its synthesis, reactivity, and potential applications. echemi.com This lack of specific research presents an opportunity for future investigation.

Future research on this compound could explore several avenues. The development of an efficient and selective synthesis for this molecule would be a valuable contribution to synthetic organic chemistry. Given the complexity of the molecule, with three different types of halogens at specific positions, this would likely require the development of novel synthetic methodologies.

The unique combination of bromine, chlorine, and fluorine on an eight-carbon chain suggests that this compound may possess interesting properties for materials science. Research into its potential use as a functionalized material, for example in coatings or as an additive to polymers, could be a fruitful area of investigation. The site-selective cross-coupling of polyhalogenated compounds is an emerging field, and this molecule could serve as a substrate for developing new catalytic methods. nih.govresearchgate.net

Furthermore, the biological activity of complex halogenated compounds is an area of ongoing interest. While no specific biological studies have been reported for this compound, its structure warrants investigation into its potential interactions with biological systems.

Overview of the Research Outline Structure and Focus

This article has provided a focused overview of the academic research landscape of this compound. The structure of this article has been designed to first establish the broader context of halogenated octanes and polyhalogenated alkanes, highlighting their significance and the historical evolution of their research. Subsequently, the article has identified the specific research gaps and outlined potential future research directions for this compound. The content has been strictly limited to the topics within this outline, providing a concise and scientifically grounded perspective on the current state of knowledge for this particular chemical compound.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 30428-47-8 | echemi.com |

| Molecular Formula | C8H12Br2ClF3 | echemi.com |

| Molecular Weight | 360.44 g/mol | echemi.com |

| Density | 1.675 g/cm³ | echemi.com |

| Boiling Point | 58°C at 0.3 mm Hg | echemi.com |

| Flash Point | 103.1°C | echemi.com |

| Refractive Index | 1.467 | echemi.com |

| Hydrogen Bond Acceptor Count | 3 | echemi.com |

| Rotatable Bond Count | 6 | echemi.com |

| Complexity | 180 | echemi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-chloro-1,1,2-trifluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Br2ClF3/c1-2-3-4-6(9)5-7(11,12)8(10,13)14/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDQJFOCARQXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(C(F)(F)Br)(F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382122 | |

| Record name | 1,4-dibromo-2-chloro-1,1,2-trifluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30428-47-8 | |

| Record name | 1,4-dibromo-2-chloro-1,1,2-trifluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1,4 Dibromo 2 Chloro 1,1,2 Trifluorooctane

Retrosynthetic Analysis of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections and functional group interconversions (FGI). youtube.com For a complex molecule like this compound, this process illuminates potential synthetic routes.

A primary disconnection can be envisioned for the carbon-bromine bonds, as these are often installed via substitution or addition reactions. schoolwires.net A plausible retrosynthetic approach would involve the disconnection of the bromine atom at the C4 position, potentially leading to a fluorinated octene precursor. This is a logical step as the selective bromination of an alkene is a well-established transformation.

Halogenation Strategies for Octane (B31449) Derivatives and Related Fluorinated Compounds

The synthesis of polyhalogenated alkanes, where different halogens are present, requires careful consideration of halogenation strategies to control regioselectivity and stereoselectivity. ncert.nic.in The reactivity of halogens decreases in the order F₂ > Cl₂ > Br₂ > I₂. libretexts.org

Regioselective and Stereoselective Halogenation Approaches

Achieving the specific substitution pattern of this compound necessitates highly selective halogenation methods. numberanalytics.com For instance, the introduction of a bromine atom at the C4 position, adjacent to a chiral center at C2, would likely require a regioselective approach to avoid a mixture of isomers. wikipedia.org

Stereoselective halogenation is crucial when creating or modifying chiral centers. nih.gov The presence of a stereocenter at the C2 position, bearing a chlorine and a trifluoromethyl group, implies that the synthetic route must control the three-dimensional arrangement of these atoms. This can be achieved through the use of chiral catalysts or by employing substrate-controlled diastereoselective reactions. numberanalytics.com For example, the halogenation of an alkene can proceed via an anti-addition mechanism, leading to a specific stereochemical outcome. youtube.com

Mechanistic Pathways of Carbon-Halogen Bond Formation

The formation of carbon-halogen bonds can proceed through various mechanistic pathways, including free-radical, electrophilic, and nucleophilic reactions. wikipedia.org The choice of mechanism depends on the substrate and the halogenating agent. libretexts.org

Free-radical halogenation is a common method for functionalizing alkanes but often suffers from a lack of selectivity, leading to a mixture of products. byjus.comwikipedia.org However, for certain substrates, it can be a viable option, particularly with the less reactive bromine. masterorganicchemistry.com

Electrophilic addition of halogens to alkenes is a powerful tool for introducing two halogen atoms across a double bond. wikipedia.org This reaction typically proceeds through a halonium ion intermediate, resulting in anti-addition of the halogen atoms. youtube.com This method could be instrumental in the synthesis of precursors to this compound.

Nucleophilic substitution reactions, where a halide ion displaces a leaving group, are also fundamental to the synthesis of haloalkanes. schoolwires.net These reactions, proceeding through either SN1 or SN2 mechanisms, allow for the controlled introduction of a halogen at a specific position.

Multi-step Synthesis Design and Optimization for Complex Halogenated Alkanes

The construction of a molecule with the complexity of this compound invariably requires a multi-step synthesis. libretexts.orgvapourtec.com The design of such a synthesis involves the strategic sequencing of reactions to build the carbon skeleton and introduce the desired functional groups in a controlled manner. youtube.com

A hypothetical synthetic sequence could commence with a fluorinated building block, such as a trifluoro- or trifluorochloro- alkene. This starting material could then undergo a series of reactions to extend the carbon chain and introduce the remaining halogen atoms. For example, the addition of an organometallic reagent to a fluorinated aldehyde or ketone could be a key step in constructing the carbon framework.

Catalytic Methodologies in the Synthesis of Organobromo-chlorofluorine Compounds

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation. acs.org In the context of synthesizing complex organohalogen compounds, catalytic methods can provide access to specific isomers that are difficult to obtain through traditional stoichiometric reactions. chemrxiv.org

For instance, transition metal-catalyzed cross-coupling reactions could be employed to form key carbon-carbon bonds in the synthetic route. Catalytic methods are also being developed for the direct C-H functionalization of alkanes, which could offer a more direct route to halogenated products. acs.org

The enantioselective synthesis of the chiral center at C2 could be achieved using a chiral catalyst. nih.gov Chiral Lewis acids or organocatalysts can be used to control the stereochemical outcome of halogenation reactions. numberanalytics.comnih.gov The development of catalysts for the selective fluorination, chlorination, and bromination of organic molecules is an active area of research. cas.cncolab.ws

Purity Assessment and Isolation Techniques in the Synthesis of this compound

The final stage of any synthesis is the purification of the target compound and the confirmation of its identity and purity. For a non-polar, high molecular weight compound like this compound, a combination of techniques would be employed.

Isolation Techniques:

Extraction: Following the reaction, the product would likely be isolated from the reaction mixture by liquid-liquid extraction using a suitable organic solvent.

Chromatography: Due to the likely presence of isomeric byproducts and unreacted starting materials, purification by column chromatography would be essential. Given the non-polar nature of the compound, normal-phase chromatography on silica (B1680970) gel would be a suitable method. rsc.org

Distillation: If the compound is sufficiently volatile and thermally stable, distillation under reduced pressure could be used for purification.

Purity Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be the primary tools for structural elucidation and purity assessment. The chemical shifts, coupling constants, and integration of the signals would provide detailed information about the structure of the molecule.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of characteristic carbon-halogen bond stretching frequencies.

The following interactive table summarizes the key analytical techniques for the characterization of this compound.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Determine the number and environment of hydrogen atoms. | Complex multiplets corresponding to the twelve protons on the octane chain. |

| ¹³C NMR | Determine the number and environment of carbon atoms. | Eight distinct signals corresponding to the carbon atoms of the octane chain. |

| ¹⁹F NMR | Determine the number and environment of fluorine atoms. | Signals corresponding to the CF₃ and CFCl groups, with characteristic couplings. |

| Mass Spectrometry | Determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of C₈H₁₂Br₂ClF₃. |

| Infrared Spectroscopy | Identify functional groups. | Absorption bands in the fingerprint region corresponding to C-Br, C-Cl, and C-F bonds. |

Reaction Pathways and Transformation Mechanisms of 1,4 Dibromo 2 Chloro 1,1,2 Trifluorooctane

Fundamental Reactivity of Polyhalogenated Carbon Chains

The reactivity of polyhalogenated alkanes like 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane is fundamentally dictated by the nature and position of the halogen atoms on the carbon chain. The carbon-halogen (C-X) bond is polar due to the higher electronegativity of halogens compared to carbon, resulting in a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the halogen. pw.live This polarization makes the carbon atom susceptible to attack by electron-rich species, known as nucleophiles. ncert.nic.in

The presence of multiple halogens—bromine, chlorine, and fluorine—on the same molecule introduces a complex interplay of inductive effects and leaving group abilities. Fluorine is the most electronegative halogen, and its presence significantly increases the polarity of the adjacent carbon-fluorine bond. libretexts.org However, the C-F bond is exceptionally strong, making fluoroalkanes generally unreactive. libretexts.org Conversely, the C-Br and C-Cl bonds are weaker and more prone to cleavage. The bond strength decreases in the order C-F > C-Cl > C-Br > C-I, which means iodoalkanes are the most reactive and fluoroalkanes are the least in reactions involving C-X bond breaking. libretexts.org In this compound, the two bromine atoms represent the most likely sites for reactions involving halogen departure. The reactivity is also influenced by the degree of halogenation; as the number of halogen atoms increases, the compound's reactivity can change significantly. noaa.gov

Table 1: Carbon-Halogen Bond Properties

| Bond | Bond Energy (kJ/mol) | Electronegativity of Halogen | Bond Polarity |

|---|---|---|---|

| C-F | 467 | 4.0 | High |

| C-Cl | 346 | 3.0 | Moderate |

| C-Br | 290 | 2.8 | Moderate |

Data sourced from general chemistry principles. libretexts.org

Nucleophilic Substitution Reactions (SN1, SN2) at Halogenated Carbon Centers

Nucleophilic substitution is a primary reaction type for haloalkanes, where a nucleophile replaces a halogen atom (the leaving group). ncert.nic.in These reactions typically proceed through two main mechanisms: SN1 (unimolecular) and SN2 (bimolecular). lecturio.com

The SN2 mechanism is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. lecturio.com This mechanism is sensitive to steric hindrance; it is favored at less substituted carbon centers (primary > secondary > tertiary). ncert.nic.inmasterorganicchemistry.com For this compound, the C-1 carbon bearing a bromine atom is primary, but it is adjacent to a highly substituted C-2. The C-4 carbon, also with a bromine atom, is secondary. SN2 reactions are favored by strong nucleophiles and polar aprotic solvents. ncerthelp.com

The SN1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. ncert.nic.inlecturio.com This pathway is favored for substrates that can form stable carbocations (tertiary > secondary). masterorganicchemistry.com The stability of the carbocation is paramount. ncert.nic.in The secondary carbocation that would form at C-4 is more stable than a primary one, making an SN1 reaction more plausible at this position compared to C-1. SN1 reactions are favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. libretexts.org

Given the structure of this compound, SN2 reactions would be hindered at both the C-1 and C-4 positions due to the bulky halogen substituents. An SN1 pathway could be possible at the secondary C-4 position, especially under solvolysis conditions with a weak nucleophile. libretexts.orglibretexts.org

Table 2: Factors Influencing SN1 vs. SN2 Reactions

| Factor | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Alkyl Halide Structure | 3° > 2° >> 1° | 1° > 2° >> 3° |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, OH⁻, CN⁻) |

| Solvent | Polar Protic | Polar Aprotic |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

Data compiled from multiple organic chemistry sources. masterorganicchemistry.comlibretexts.orglibretexts.org

Radical Reactions and Homolytic Cleavage of Carbon-Halogen Bonds

Polyhalogenated alkanes can undergo radical reactions, typically initiated by heat or ultraviolet (UV) light. missouri.edu These reactions involve the homolytic cleavage of a carbon-halogen bond, where the two electrons in the bond are split between the two atoms, forming two radicals. missouri.edu The energy required for this cleavage is the bond dissociation energy.

For this compound, the C-Br bonds are the weakest and therefore the most susceptible to homolytic cleavage. The process follows a chain reaction mechanism:

Initiation: UV light or heat provides the energy to break a C-Br bond, generating an alkyl radical and a bromine radical.

Propagation: The generated radical can then react further. For instance, an alkyl radical could abstract a hydrogen from another molecule, or a bromine radical could abstract a hydrogen from an alkane, propagating the chain. missouri.edu

Termination: The reaction stops when two radicals combine.

The high reactivity of the chlorine radical means it can abstract a hydrogen from either the initial alkane or an already chlorinated product, potentially leading to poly-chlorination. missouri.edu Free-radical bromination is generally more selective than chlorination. masterorganicchemistry.com

Elimination Reactions (E1, E2) and Formation of Unsaturated Derivatives

Elimination reactions in haloalkanes result in the formation of alkenes through the removal of a hydrogen atom and a halogen atom from adjacent carbons (a process called dehydrohalogenation). pw.live These reactions also proceed via two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). libretexts.org

The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously, forming a double bond. youtube.com This mechanism is favored by strong, bulky bases and a high concentration of the base. chemistrytalk.orgpressbooks.pub The stereochemistry requires the beta-hydrogen and the leaving group to be in an anti-periplanar orientation. chemistrytalk.org

The E1 mechanism is a two-step process that begins with the same carbocation formation as the SN1 reaction. libretexts.org In the second step, a weak base removes a proton from an adjacent carbon to form the alkene. E1 reactions compete with SN1 reactions and are favored by weak bases and polar protic solvents. libretexts.orgpressbooks.pub

In this compound, elimination would most likely involve the loss of HBr. Elimination from C-4 (bromine) and C-3 or C-5 (hydrogen) could lead to the formation of different alkene isomers. The use of a strong, non-nucleophilic base like potassium tert-butoxide would favor the E2 pathway. libretexts.org Heating the reaction also generally favors elimination over substitution. masterorganicchemistry.com

Table 3: Comparison of E1 and E2 Mechanisms

| Feature | E1 Reaction | E2 Reaction |

|---|---|---|

| Mechanism | Two steps, via carbocation | One step, concerted |

| Base Strength | Weak base required | Strong base favored |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Substrate | 3° > 2° | 3° > 2° > 1° |

| Solvent | Polar protic favored | Less solvent dependent |

Data compiled from multiple organic chemistry sources. libretexts.orgchemistrytalk.orgmasterorganicchemistry.com

Oxidative and Reductive Transformation Pathways of this compound

Polyhalogenated compounds can be transformed through both oxidation and reduction, with the pathway often depending on the degree of halogenation and environmental conditions.

Reductive Transformation: Due to the electronegative character of their halogen substituents, polyhalogenated compounds often act as electron acceptors (oxidants) and are reduced in the process. researchgate.net Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. epa.gov This process can be mediated by certain metals (e.g., zinc) or by biological systems under anaerobic conditions. nih.govgoogle.com The reaction likely proceeds through the formation of a radical and then a carbanion, which is subsequently protonated. nih.gov For this compound, reduction would preferentially occur at the C-Br bonds, which are the most labile.

Oxidative Transformation: The oxidation of highly halogenated alkanes is generally difficult because the carbon atoms are already in a relatively high oxidation state. researchgate.net However, under forceful conditions, such as with strong oxidizing agents or photochemical oxidation, transformation can occur. cmu.edursc.org For example, the oxidation of some polyhalogenated compounds can lead to the formation of toxic byproducts like phosgene (B1210022) (COCl₂), especially from compounds containing chlorine. aakash.ac.in Fully halogenated compounds are often resistant to oxidation by common chemical oxidants used in remediation. acs.org

Thermal and Photochemical Degradation Mechanisms in Controlled Environments

The degradation of this compound can be induced by thermal or photochemical energy.

Thermal Degradation: At high temperatures, alkanes undergo cracking, breaking down into smaller alkanes and alkenes. youtube.com For polyhalogenated alkanes, thermal degradation involves the cleavage of carbon-halogen and carbon-carbon bonds. The specific products depend on the temperature and atmosphere (inert or air). osti.gov Thermolysis of highly chlorinated paraffins has been shown to produce a complex mixture including polychlorinated benzenes and naphthalenes, indicating that cyclization and aromatization reactions can occur at high temperatures. osti.gov

Photochemical Degradation: Similar to radical reactions, exposure to UV radiation can initiate the degradation of polyhalogenated compounds. The energy from photons causes the homolytic cleavage of the weakest bond, which in this case is the C-Br bond. This initiates a cascade of radical reactions leading to a variety of smaller, and potentially more volatile, degradation products. The photochemical oxidation of certain fluoroalkanes has been studied, indicating that even the strong C-F bond can be involved under specific conditions. rsc.org The presence of multiple different halogens complicates the degradation pathway, likely leading to a wide array of smaller halogenated molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Dibromo 2 Chloro 1,1,2 Trifluorooctane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of 1,4-dibromo-2-chloro-1,1,2-trifluorooctane. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's framework.

¹H NMR: The proton NMR spectrum is expected to show signals for the twelve protons in the molecule. The protons on the butyl chain (C5 to C8) would appear in the typical alkane region (approx. 0.9-1.7 ppm). The protons on carbons adjacent to the halogenated centers (C3 and C4) would be shifted downfield due to the inductive effect of the electronegative halogens. The proton at C4, being attached to a carbon with a bromine atom, would likely appear as a complex multiplet. The two diastereotopic protons at C3 would also present as distinct complex multiplets.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display eight distinct signals, one for each carbon atom in the octane (B31449) chain. The chemical shifts would be highly influenced by the attached halogens. docbrown.info The carbon atom C1, bonded to two fluorine atoms and a bromine atom, would appear significantly downfield. Similarly, C2, bonded to chlorine and fluorine, would also be strongly deshielded. researchgate.net The carbons C4 (bonded to bromine) and C3 would also show downfield shifts compared to the terminal carbons of the butyl group (C5-C8). docbrown.info The presence of fluorine would induce C-F coupling, splitting the signals for C1, C2, and C3 into complex multiplets in a proton-coupled spectrum.

¹⁹F NMR: As a 100% naturally abundant nucleus with high sensitivity, ¹⁹F NMR is particularly informative for fluorinated compounds. nih.govresearchgate.net The spectrum for this compound would be expected to show two main signals. The two fluorine atoms at C1 (-CF₂Br) are diastereotopic and would likely appear as two separate signals, each split into a doublet by the other (geminal coupling) and further coupled to the fluorine at C2 and potentially the protons at C3. The single fluorine at C2 (-CFCl-) would appear as a distinct multiplet, coupled to the two fluorines at C1 and the protons at C3. The chemical shifts are sensitive to the surrounding electronic environment, including the presence of the other halogens. dovepress.com

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹H | ~4.0 - 4.5 | Multiplet | J(H-H), J(H-F) |

| ¹H | ~2.2 - 2.8 | Multiplet | J(H-H), J(H-F) |

| ¹H | ~1.2 - 1.8 | Multiplets | J(H-H) |

| ¹H | ~0.9 | Triplet | J(H-H) |

| ¹³C | ~110 - 125 | Triplet | J(C-F) |

| ¹³C | ~95 - 110 | Doublet | J(C-F) |

| ¹³C | ~50 - 60 | Singlet | |

| ¹³C | ~30 - 45 | Doublet | J(C-F) |

| ¹³C | ~20 - 35 | Singlets | |

| ¹⁹F | ~ -60 to -80 | Multiplet | J(F-F), J(F-H) |

| ¹⁹F | ~ -110 to -130 | Multiplet | J(F-F), J(F-H) |

To unambiguously assign these signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between protons, confirming the connectivity of the -CH₂-CH₂-CH₂-CH₃ butyl chain and its attachment to the C4 position. It would also show correlations between the protons at C3 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This would allow for the definitive assignment of the ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of nuclei, which is invaluable for determining the relative stereochemistry of the chiral centers at C2 and C4.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is critical for confirming the elemental composition and can provide structural information through analysis of fragmentation patterns.

For this compound (C₈H₁₂Br₂ClF₃), HRMS would determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the molecular formula. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a highly characteristic isotopic pattern for the molecular ion peak cluster, which simplifies its identification.

The fragmentation of halogenated alkanes in the mass spectrometer is predictable. youtube.com Key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to a halogen-bearing carbon. For example, cleavage of the C2-C3 bond or the C3-C4 bond.

Halogen loss: The loss of a halogen radical (Br• or Cl•) is a common fragmentation pathway for alkyl halides. youtube.com

Loss of HX: Elimination of HBr or HCl is also a possible fragmentation route.

Predicted HRMS Fragmentation Data for this compound

| m/z (Fragment) | Identity |

| [M]+ | Molecular Ion (C₈H₁₂Br₂ClF₃)⁺ |

| [M-Br]+ | Loss of a bromine radical |

| [M-Cl]+ | Loss of a chlorine radical |

| [M-HBr]+ | Loss of hydrogen bromide |

| [C₄H₈Br]+ | Fragment from cleavage at C4-C5 |

| [C₂F₃ClBr]⁺ | Fragment from cleavage at C2-C3 |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Bond Characterization

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within the molecule. These two techniques are complementary; for a molecule lacking a center of inversion, a vibration can be active in both.

FTIR Spectroscopy: Strong absorptions would be expected for the C-F bonds, typically in the 1100-1300 cm⁻¹ region. nih.gov The C-Cl stretch would appear in the 600-800 cm⁻¹ range, and the C-Br stretch would be found at lower wavenumbers, generally between 500-600 cm⁻¹. umd.eduorgchemboulder.com The various C-H stretching and bending vibrations of the alkyl chain would be observed in their characteristic regions (~2850-3000 cm⁻¹ and ~1375-1465 cm⁻¹, respectively).

Raman Spectroscopy: Raman spectroscopy is often more sensitive to the less polar, more polarizable bonds. Therefore, the C-C backbone and the C-Br bonds might show stronger signals in the Raman spectrum compared to FTIR. The symmetric stretches of the CF₂ group could also be prominent.

Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond | Spectroscopic Method |

| 2850 - 3000 | C-H (stretch) | FTIR, Raman |

| 1375 - 1465 | C-H (bend) | FTIR, Raman |

| 1100 - 1300 | C-F (stretch) | FTIR (Strong) |

| 600 - 800 | C-Cl (stretch) | FTIR |

| 500 - 600 | C-Br (stretch) | FTIR, Raman |

Chiroptical Spectroscopy (VCD, ECD) for Stereoisomer Characterization

Given the presence of chiral centers at C2 and C4, this compound is a chiral molecule. Chiroptical techniques are essential for distinguishing between its enantiomers and diastereomers. numberanalytics.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov A VCD spectrum provides a fingerprint of the molecule's absolute configuration. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for the different possible stereoisomers (e.g., (2R, 4R), (2S, 4S), (2R, 4S), (2S, 4R)), the absolute stereochemistry can be determined. rsc.org

Electronic Circular Dichroism (ECD): ECD is the equivalent technique in the UV-Visible region of the spectrum. While the chromophores in this molecule (C-X bonds) absorb at lower wavelengths, ECD can still be a valuable tool. Similar to VCD, comparing the experimental ECD spectrum to theoretically calculated spectra is a reliable method for assigning the absolute configuration of chiral centers. numberanalytics.com

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the ultimate, unambiguous structural proof. libretexts.org This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. suniv.ac.in

Crucially, for a chiral molecule, X-ray crystallography can determine the absolute configuration without ambiguity, provided the data is of sufficient quality (e.g., through the measurement of anomalous dispersion). This would definitively confirm the results obtained from chiroptical spectroscopy and provide a complete solid-state picture of one of the specific stereoisomers. The ability to form a suitable crystal depends on the physical properties of the compound and often involves screening various solvents and crystallization conditions. The intermolecular interactions, such as halogen bonding, would play a role in the crystal packing. wikipedia.org

Computational Chemistry and Theoretical Investigations of 1,4 Dibromo 2 Chloro 1,1,2 Trifluorooctane

Quantum Mechanical Studies of Electronic Structure and Bonding in Halogenated Alkanesnih.gov

Quantum mechanics is fundamental to understanding the behavior of electrons in molecules, which in turn dictates the nature of chemical bonds and molecular structure. birmingham.ac.uk For polyhalogenated alkanes, the presence of multiple electronegative atoms (F, Cl, Br) creates a complex electronic environment characterized by significant inductive effects and the potential for non-covalent interactions like halogen bonding. birmingham.ac.ukacs.org

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a practical choice for molecules of this size. researchgate.net For 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane, DFT calculations are essential for determining its most stable three-dimensional structure (molecular geometry).

The process begins with a geometry optimization, where the DFT algorithm systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy. This yields critical data on bond lengths, bond angles, and dihedral angles. The presence of bulky bromine atoms and electronegative fluorine and chlorine atoms significantly influences these parameters.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Halogenated Alkane Fragment This table presents typical bond lengths and angles for a fragment similar to the substituted head of the target molecule, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-31G level of theory).*

| Parameter | Predicted Value |

| Bond Lengths | |

| C-F | ~1.35 Å |

| C-Cl | ~1.78 Å |

| C-Br | ~1.94 Å |

| C-C | ~1.54 Å |

| Bond Angles | |

| F-C-F | ~107° |

| Cl-C-C | ~110° |

| Br-C-C | ~112° |

These values are representative and illustrate the type of data obtained from DFT calculations.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using experimental data or empirical parameters. wikipedia.org These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), offer higher accuracy than DFT for electronic properties, though at a significantly greater computational expense. frontiersin.orgmdpi.com

For this compound, ab initio calculations would be used to:

Validate DFT Results: High-level ab initio calculations on a simplified fragment of the molecule can serve as a benchmark to assess the accuracy of a chosen DFT functional. frontiersin.org

Investigate Electron Correlation: These methods provide a more accurate description of electron correlation—the way electrons interact and avoid each other—which is crucial for precisely calculating interaction energies and electronic properties.

Characterize Bonding: An ab initio analysis can provide detailed insights into the nature of the carbon-halogen bonds, including their polarity and covalent character. acs.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)vaia.comresearchgate.net

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural elucidation and characterization of new or complex molecules.

For this compound, predicting Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can compute the magnetic shielding around each nucleus (¹H, ¹³C, ¹⁹F). nih.govrsc.org These computed shielding values are then converted into chemical shifts that can be directly compared with experimental spectra, helping to assign signals to specific atoms within the molecule. comporgchem.comyoutube.com

Table 2: Example of Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for a Fluorinated Organic Compound This table illustrates the typical accuracy of DFT-GIAO predictions for ¹⁹F NMR chemical shifts after linear scaling.

| Fluorine Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| F-a | -70.2 | -70.5 | +0.3 |

| F-b | -115.8 | -116.4 | +0.6 |

| F-c | -121.1 | -121.3 | +0.2 |

Data is illustrative of the methodology described in scientific literature. researchgate.net

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. arxiv.org A frequency calculation, typically performed after geometry optimization, determines the energies of molecular vibrations. researchgate.net These predicted frequencies help assign experimental absorption bands to specific bond stretches, bends, and torsions, such as the characteristic C-F, C-Cl, and C-Br stretching modes. acs.orgwisc.edu

Reaction Mechanism Elucidation through Computational Transition State Analysisiucc.ac.il

Understanding the chemical reactivity of this compound requires studying the pathways of its potential reactions, such as nucleophilic substitution or elimination. vedantu.com Computational chemistry allows for the detailed investigation of reaction mechanisms by identifying and characterizing the transition state—the highest energy point along the reaction coordinate. masterorganicchemistry.com

By locating the transition state structure and calculating its energy, chemists can determine the activation energy of a reaction. A lower activation energy implies a faster reaction rate. libretexts.org This analysis is crucial for predicting the most likely reaction products under different conditions. For instance, a computational study could determine whether a nucleophile is more likely to attack the carbon bonded to bromine or the one bonded to chlorine, and whether a substitution or elimination reaction is more favorable. byjus.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

The octane (B31449) backbone of this compound is flexible, allowing the molecule to adopt numerous spatial arrangements, or conformations. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing insight into this conformational flexibility. researchgate.netnih.gov

An MD simulation would reveal:

Preferred Conformations: By simulating the molecule's movement, researchers can identify the lowest-energy (most stable) conformations and the relative populations of different conformers at a given temperature. nih.goviucc.ac.il

Intermolecular Interactions: In a simulated condensed phase (liquid), MD can model how molecules of this compound interact with each other and with solvent molecules. This is particularly relevant for studying halogen bonding, a non-covalent interaction where the electropositive tip (σ-hole) of a halogen atom interacts with a Lewis base. acs.orgnih.gov

Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Insightsacs.org

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.net These models create a mathematical relationship between calculated molecular descriptors and an experimental property. nih.gov

For this compound, a QSPR model could be developed to predict properties like:

Boiling point

Solubility

Vapor pressure

Octanol-water partition coefficient (logP)

To build a QSPR model, a range of molecular descriptors are calculated for a set of similar halogenated hydrocarbons with known properties. nih.gov These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies). Statistical methods are then used to create an equation that can predict the property for a new molecule like this compound based on its calculated descriptors.

Table 3: Examples of Molecular Descriptors Used in QSPR Models for Halogenated Hydrocarbons

| Descriptor Class | Example Descriptor | Property It Can Help Predict |

| Constitutional | Molecular Weight | Boiling Point, Vapor Pressure |

| Topological | Wiener Index (describes branching) | Boiling Point, Viscosity |

| Geometric | Molecular Volume | Solubility, Density |

| Quantum-Chemical | Dipole Moment | Polarity, Solubility in polar solvents |

| Quantum-Chemical | HOMO-LUMO Energy Gap | Reactivity, UV-Vis Absorption |

Environmental Fate, Transport, and Degradation Pathways of 1,4 Dibromo 2 Chloro 1,1,2 Trifluorooctane

Environmental Distribution and Partitioning Behavior in Multi-Compartment Systems

The environmental distribution of a chemical is governed by its physical and chemical properties, which dictate how it partitions between air, water, soil, and biota. For 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane, its behavior is inferred from its structure: a long alkyl chain combined with multiple halogen atoms.

The partitioning of a chemical between different environmental compartments is predicted using parameters like the octanol-water partition coefficient (Kow), the organic carbon-water (B12546825) partition coefficient (Koc), and the Henry's Law constant (H). A high Kow value indicates a tendency to partition into fatty tissues and organic matter, while a high Koc value suggests strong sorption to soil and sediment.

Quantitative Structure-Property Relationship (QSPR) models are used to estimate these coefficients when experimental data are unavailable. For polyhalogenated persistent organic pollutants (POPs), log Koc can be predicted from log Kow. epa.gov One such relationship developed for volatile organic compounds and chlorinated pesticides is the equation: log Koc = 0.0784 + (0.7919 * log Kow). epa.gov Given the estimated XLogP3 (a computed value for log P, equivalent to log Kow) of 5.6 for this compound, its log Koc would also be high, indicating significant partitioning to organic matter in soil and sediments.

The octanol-air partition ratio (KOA) is another critical parameter, describing the partitioning between organic phases and the atmosphere. dtic.mil High log KOA values, which are expected for this compound, imply a strong tendency to partition to organic matter rather than volatilize. nih.gov This suggests that once introduced into the environment, this compound would preferentially associate with soil, sediment, and biota rather than remaining in the air or water column.

Table 1: Estimated Physicochemical and Partitioning Properties for this compound and Related Compounds Note: Data for the target compound are estimated. Data for other compounds are for illustrative comparison.

| Property | This compound (Estimated) | Short-Chain Chlorinated Alkanes (SCCAs, C10-13) (Typical Range) | Medium-Chain Chlorinated Alkanes (MCCAs, C14-17) (Typical Range) |

|---|---|---|---|

| Molecular Weight ( g/mol ) | 360.44 | ~250-450 | ~350-550 |

| log Kow (Octanol-Water Partition Coefficient) | 5.6 (XLogP3) | 4.4 - 8.7 | 5.5 - 10.1 |

| log Koc (Organic Carbon-Water Partition Coefficient) | High (Predicted) | 3.66 - 7.14 nih.gov | 4.53 - 6.75 nih.gov |

| log Koa (Octanol-Air Partition Coefficient) | High (Predicted) | 9 - 11 nih.gov | 11 - 15 nih.gov |

| Water Solubility | Very Low (Predicted) | Low | Very Low |

| Vapor Pressure | Low (Predicted) | Low | Very Low |

Data for SCCAs and MCCAs from selected sources. nih.gov

Persistence and Bioaccumulation Potential of Polyhalogenated Octanes

Bioaccumulation is the process by which chemicals accumulate in an organism from the environment, including through diet. mdpi.com For lipophilic (fat-loving) compounds, this accumulation primarily occurs in fatty tissues. nih.gov The high estimated log Kow of 5.6 for this compound strongly suggests it has a high potential for bioaccumulation. Chemicals are generally considered to have bioaccumulation potential if their bioaccumulation factor (BAF) or bioconcentration factor (BCF) is greater than 5000. mdpi.com

Studies on other halogenated compounds support this assessment. Chlorinated alkanes with 10 to 20 carbon atoms are recognized as persistent and bioaccumulative. savemyexams.com For example, medium-chain chlorinated alkanes (MCCAs) have been found to bioaccumulate in the Lake Ontario food web, with BAFs for fish ranging from 3.2 x 10^6 to 2.5 x 10^7 L/kg lipid. nih.gov Given its C8 backbone and multiple halogen substitutions, this compound is expected to exhibit similar behavior, accumulating in organisms and potentially biomagnifying up the food chain. nih.govcascade-env.com

Table 2: Bioaccumulation Factors (BAF) and Bioconcentration Factors (BCF) for Related Halogenated Compounds Note: These values illustrate the bioaccumulative potential of structurally similar compounds.

| Compound Class | Organism | BCF/BAF Value (L/kg) | Reference |

|---|---|---|---|

| Short-Chain Chlorinated Alkanes (SCCAs) | Rainbow Trout | BCF: up to 7,816 (wet weight) | nih.gov |

| Short-Chain Chlorinated Alkanes (SCCAs) | Common Mussel | BCF: 5,785 - 138,000 (wet weight) | nih.gov |

| Medium-Chain Chlorinated Alkanes (MCCAs) | Lake Trout | BAF: 3.2 x 10^6 (lipid weight) | nih.gov |

| Medium-Chain Chlorinated Alkanes (MCCAs) | Sculpin | BAF: 2.5 x 10^7 (lipid weight) | nih.gov |

| Polybrominated Diphenyl Ethers (PBDEs) | Aquatic Food Webs | Show biomagnification | nih.gov |

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through processes like photolysis and hydrolysis.

Hydrolytic Stability and Transformation Pathways

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For haloalkanes, this involves the substitution of a halogen atom with a hydroxyl (-OH) group, forming an alcohol. physicsandmathstutor.com The rate of this reaction is highly dependent on the strength of the carbon-halogen bond. youtube.comyoutube.comepa.gov

Table 3: Carbon-Halogen Bond Enthalpies and Relative Hydrolysis Rates

| Carbon-Halogen Bond | Average Bond Enthalpy (kJ/mol) | Relative Rate of Hydrolysis |

|---|---|---|

| C-F | ~485 wikipedia.org | Very Slow / Inert |

| C-Cl | ~340 | Slow |

| C-Br | ~285 | Moderate |

| C-I | ~215 | Fast |

Data compiled from various chemistry education sources. wikipedia.orgyoutube.comyoutube.com

Biotic Degradation and Biotransformation Studies by Microorganisms

Biotic degradation by microorganisms is a primary pathway for the breakdown of many organic pollutants. However, highly halogenated compounds are often recalcitrant to microbial attack. nih.gov The persistence of polyfluoroalkyl substances (PFAS) is a well-known example, often attributed not just to the C-F bond strength but also to evolutionary factors, as microbes have not developed widespread enzymatic machinery to efficiently metabolize these novel compounds. nih.govresearchgate.netnih.gov

For a mixed-halogen compound like this compound, degradation would likely proceed through initial attack on the more labile C-Br or C-Cl bonds, potentially via reductive dehalogenation under anaerobic conditions. mdpi.com In this process, the halogenated compound acts as an electron acceptor. Aerobic degradation is less likely for such a highly halogenated alkane, though co-metabolism is a possibility. Co-metabolism occurs when a microbe, while metabolizing a primary substrate (like a simple alkane), produces enzymes that can fortuitously transform the contaminant. researchgate.net For instance, certain bacteria that degrade aromatic hydrocarbons have been shown to co-oxidize chloroaliphatic compounds. wikipedia.org

The complete mineralization of this compound is highly improbable due to the stable C-F bonds. Biotransformation might lead to the formation of more persistent, fluorinated metabolites.

Table 4: Examples of Microorganisms Capable of Degrading Halogenated Compounds Note: These examples illustrate microbial potential for dehalogenation, though not specifically for the target compound.

| Microorganism/Consortium | Degraded Compound(s) | Degradation Pathway/Enzyme Class | Reference |

|---|---|---|---|

| Dehalococcoides mccartyi | Chlorinated ethenes (PCE, TCE) | Reductive Dehalogenase | nih.gov |

| Sphingobium chlorophenolicum | Pentachlorophenol | Pentachlorophenol Hydroxylase | nih.gov |

| Pseudomonas aeruginosa | Long-chain alkanes | Step-wise chain breaking | nih.gov |

| Rhodococcus sp. strain Q15 | C10-C21 alkanes, diesel fuel | Terminal and subterminal oxidation | frtr.gov |

| Various methanotrophs | Trichloroethylene (TCE) | Methane monooxygenase (co-metabolism) | researchgate.net |

Advanced Remediation Technologies for Halogenated Organic Contaminants

Due to the persistence of compounds like this compound, natural attenuation is likely to be ineffective. Therefore, active remediation technologies are required for contaminated sites.

Soil Vapor Extraction (SVE): This technology is effective for volatile organic compounds (VOCs) in unsaturated soil. georemco.comfrtr.gov It involves applying a vacuum to the soil to remove contaminants in the vapor phase. clu-in.org While the target compound has a long carbon chain, its volatility may be sufficient for SVE to be a viable option, particularly for the lighter fraction of halogenated compounds. researchgate.netfrtr.gov SVE is often less effective for semi-volatile compounds and its efficiency is affected by soil type and moisture content. clu-in.orgfrtr.gov

In Situ Chemical Oxidation (ISCO): ISCO involves injecting powerful chemical oxidants into the subsurface to destroy contaminants. wikipedia.orgaelenv.com Common oxidants include permanganate, persulfate, and Fenton's reagent (hydrogen peroxide and iron). cascade-env.comwikipedia.org ISCO is effective for many chlorinated solvents and petroleum hydrocarbons. aelenv.comskb.se However, highly halogenated alkanes, especially those with fluorine, can be resistant to oxidation. researchgate.net The effectiveness of ISCO on this compound would require bench-scale testing to determine its susceptibility to specific oxidants. wikipedia.org

Advanced Reduction Processes (ARPs): As an alternative to oxidation, reduction processes can be effective for highly halogenated compounds. These processes use reductants to achieve dehalogenation. spartanwatertreatment.com

Ex Situ Dehalogenation: This involves excavating the contaminated soil or sediment and treating it above ground. physicsandmathstutor.com Methods include base-catalyzed decomposition, which uses heat and an alkaline agent, and treatment with alkaline polyethylene (B3416737) glycol to replace halogen atoms. These methods have proven effective for contaminants like polychlorinated biphenyls (PCBs). physicsandmathstutor.com

Table 5: Overview of Remediation Technologies for Halogenated Organic Contaminants

| Technology | Principle | Target Contaminants | Applicability/Limitations for Target Compound | Reference |

|---|---|---|---|---|

| Soil Vapor Extraction (SVE) | Vacuum-induced volatilization from soil. | Volatile organic compounds (VOCs). | Potentially effective if the compound has sufficient vapor pressure. Less effective in low-permeability or high-moisture soils. | georemco.comclu-in.org |

| In Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants (e.g., permanganate, persulfate) to destroy contaminants. | Chlorinated solvents, petroleum hydrocarbons, 1,4-dioxane. | May be effective on C-Br and C-Cl bonds, but likely ineffective against C-F bonds. Requires site-specific testing. | cascade-env.comwikipedia.orgaelenv.com |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals (e.g., O3/UV, H2O2/UV). | Wide range of refractory organic compounds. | Can achieve high degradation rates but may have high operational costs. | nih.gov |

| Ex Situ Dehalogenation | Excavation and chemical treatment (e.g., base-catalyzed decomposition). | PCBs, dioxins, other chlorinated compounds. | Potentially effective but requires excavation and is costly for large volumes. | physicsandmathstutor.com |

| Bioremediation (Co-metabolism) | Microbial degradation via enzymes produced for other substrates. | Chlorinated aliphatics (e.g., TCE). | Potential for slow transformation, but complete mineralization is unlikely. Risk of forming persistent fluorinated metabolites. | researchgate.netwikipedia.org |

Electrocatalytic Redox Processes for Organohalogen Destruction

The environmental persistence of halogenated organic compounds, such as this compound, has prompted research into effective remediation technologies. Among these, electrocatalytic redox processes are emerging as a promising approach for the destruction of organohalogens. rsc.org These methods utilize an electric current to drive reduction or oxidation reactions at the surface of an electrode, often enhanced by a catalyst.

Electrochemical reduction, in particular, has been investigated for the dehalogenation of a variety of halogenated alkanes and alkenes. nih.govprovectusenvironmental.com This process involves the transfer of electrons from the cathode to the organohalogen molecule, leading to the cleavage of the carbon-halogen bond. provectusenvironmental.com For halogenated alkanes, the general trend observed is that the rate of degradation increases with the number of halogen atoms and follows the order of reactivity: iodine > bromine > chlorine. nih.gov This suggests that for this compound, the carbon-bromine bonds would be more susceptible to reductive cleavage than the carbon-chlorine bond. The carbon-fluorine bonds are generally the most resistant to cleavage due to their high bond strength.

The choice of cathode material is crucial in direct electrochemical reduction, as the electron transfer occurs at the electrode surface. provectusenvironmental.com Materials like granular activated carbon (GAC) have been explored as cathodes for the reductive dehalogenation of various halogenated contaminants. nih.gov Indirect electrochemical reduction is another pathway where mediators are used to transfer electrons to the target compound. provectusenvironmental.com

| General Trends in Electrocatalytic Reduction of Halogenated Alkanes | Implication for this compound | Reference |

| Degradation rate increases with the number of halogens. | The presence of three halogen atoms (2 Br, 1 Cl) suggests a higher potential for degradation compared to less halogenated octanes. | nih.gov |

| Reactivity order: C-I > C-Br > C-Cl > C-F. | The two C-Br bonds are expected to be the most reactive sites for initial reductive dehalogenation, followed by the C-Cl bond. The C-F bonds are likely to be the most stable. | rsc.orgnih.gov |

| Correlation with molecular descriptors (e.g., LUMO energy). | The specific electronic structure will influence its precise degradation rate, which could be predicted using QSAR models. | nih.gov |

Other Advanced Oxidation and Reduction Processes

Beyond electrocatalysis, other advanced oxidation processes (AOPs) and advanced reduction processes (ARPs) offer potential pathways for the degradation of persistent organohalogens like this compound.

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). scispace.comnih.gov These radicals are powerful, non-selective oxidizing agents that can attack a wide range of organic molecules. researchgate.net Common AOPs include:

Fenton and Photo-Fenton Reactions: These processes use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to produce hydroxyl radicals. scispace.comsemanticscholar.org The reaction can be enhanced with UV light (photo-Fenton), which facilitates the regeneration of Fe²⁺ from Fe³⁺. semanticscholar.org While highly effective for many organic contaminants, the efficiency of AOPs for highly halogenated alkanes can be variable and may lead to the formation of halogenated byproducts. scispace.com

Ozonation: Ozone (O₃) can directly react with organic compounds or decompose to form hydroxyl radicals, particularly at higher pH. nih.gov

UV/H₂O₂ and UV/O₃: The direct photolysis of hydrogen peroxide or ozone with UV light generates hydroxyl radicals for contaminant degradation.

For this compound, AOPs would likely initiate degradation through hydrogen abstraction or attack on the carbon-carbon bonds, followed by further oxidation. The high stability of the C-F bonds would make complete mineralization challenging.

Advanced Reduction Processes (ARPs) involve the use of strong reducing agents to dehalogenate organohalogens. These processes can be particularly effective for highly halogenated compounds.

Zero-Valent Metals (ZVMs): Materials like zero-valent iron (ZVI) can act as electron donors for the reductive dehalogenation of various organohalides.

Reductive Dehalogenation with Sodium or Calcium: Processes using alkali or alkaline earth metals in the presence of a lower alcohol have been developed for the dehalogenation of halogenated aromatics and could potentially be adapted for polyhalogenated alkanes. google.com

Given the presence of multiple bromine and chlorine atoms, this compound would be a candidate for reductive degradation pathways. The relative ease of C-Br and C-Cl bond cleavage compared to C-F bonds suggests that partial dehalogenation could be achieved through these methods.

While specific experimental data for the degradation of this compound using these advanced processes is not available in the reviewed literature, the established principles for similar polyhalogenated compounds provide a foundation for predicting its potential environmental fate and for developing effective remediation strategies. rsc.org Future research is needed to determine the specific reaction kinetics, degradation products, and optimal conditions for the destruction of this compound.

Advanced Analytical Methodologies for Detection and Quantification of 1,4 Dibromo 2 Chloro 1,1,2 Trifluorooctane in Complex Matrices

Chromatographic Separation Techniques (GC-MS, LC-MS) for Environmental and Biological Samples

The analysis of polyhalogenated compounds in intricate samples, such as environmental and biological ones, typically relies on the combination of a high-resolution chromatographic separation technique with a highly sensitive and selective detector, most commonly a mass spectrometer. nih.gov The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is primarily dictated by the analyte's volatility, thermal stability, and polarity.

Given the structure of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane, it is expected to be a semi-volatile organic compound, making it amenable to analysis by GC-MS. researchgate.net GC-MS offers excellent separation efficiency for volatile and semi-volatile compounds and provides structural information through characteristic fragmentation patterns upon electron ionization (EI). researchgate.netnih.gov For halogenated compounds, negative chemical ionization (NCI) is often a preferred alternative to EI, as it can provide enhanced sensitivity for electrophilic compounds. acs.orgcore.ac.uk

LC-MS serves as a powerful complementary technique, particularly for analytes that may be thermally labile or not sufficiently volatile for GC analysis. nih.govnih.gov While direct analysis of a haloalkane like this compound by LC-MS is less common than GC-MS, it can be a viable option, especially when coupled with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) for certain halogenated compounds. researchgate.net

Method Development for Trace Level Analysis

Achieving trace-level detection for this compound requires careful optimization of the entire analytical workflow, from sample preparation to instrumental analysis.

For GC-MS analysis, key parameters to optimize include:

Injection Technique: A splitless or programmed temperature vaporizing (PTV) injector is typically used to transfer the maximum amount of analyte onto the column, thereby increasing sensitivity. nih.gov

GC Column: A low-to-mid polarity capillary column, such as a DB-5ms or DB-17ms, is often suitable for separating halogenated hydrocarbons. The column dimensions (length, internal diameter, and film thickness) must be selected to balance resolution and analysis time.

MS Detection Mode: Selected Ion Monitoring (SIM) is crucial for trace-level quantification. researchgate.net In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, significantly improving the signal-to-noise ratio compared to a full scan. For this compound, characteristic ions would be selected based on its unique isotopic pattern resulting from the presence of bromine and chlorine. tutorchase.com

The table below illustrates a hypothetical set of optimized GC-MS parameters for the trace-level analysis of this compound.

Table 1: Illustrative GC-MS Parameters for Trace Analysis

| Parameter | Setting | Rationale |

| GC System | Agilent 7890A or equivalent | Widely used for environmental analysis. |

| Injector | Splitless, 2 µL injection volume | Maximizes analyte transfer for sensitivity. |

| Inlet Temperature | 250 °C | Ensures volatilization without thermal degradation. |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) | Good general-purpose column for semi-volatiles. |

| Carrier Gas | Helium at 1.2 mL/min | Provides good chromatographic efficiency. |

| Oven Program | 50°C (2 min), ramp to 280°C at 10°C/min | Optimizes separation from matrix interferences. |

| MS System | Triple Quadrupole or TOF MS | Provides high sensitivity and selectivity. |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | EI for library matching, NCI for enhanced sensitivity. |

| Detection Mode | Selected Ion Monitoring (SIM) / MRM | Targets specific ions for lowest detection limits. |

Method detection limits (MDLs) for similar halogenated compounds using such optimized methods can be in the low picogram-per-milliliter (pg/mL) range in biological samples and low nanogram-per-liter (ng/L) or nanogram-per-gram (ng/g) in environmental samples. nih.gov

Challenges in Isomer Resolution and Quantification

A significant challenge in the analysis of polyhalogenated compounds is the separation of isomers. acs.org The specific placement of bromine, chlorine, and fluorine atoms in this compound results in multiple potential stereoisomers due to chiral centers. These isomers may exhibit different toxicological properties, making their individual separation and quantification important for accurate risk assessment. taylorfrancis.com

Standard GC columns may not be sufficient to resolve all isomers of a complex halogenated alkane. acs.org Advanced chromatographic techniques may be necessary:

High-Resolution GC Columns: Longer columns (e.g., 60 m) or columns with different stationary phases can improve separation.

Multidimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different selectivities to provide significantly enhanced resolution for highly complex samples. core.ac.uk

Chiral Chromatography: The use of chiral stationary phases in either GC or LC can enable the separation of enantiomers. nih.gov Supercritical Fluid Chromatography (SFC) with chiral columns has also been shown to be effective for separating halogen-containing isomers. nih.gov

Quantification also presents challenges due to the lack of commercially available analytical standards for this compound. In such cases, quantification may rely on a surrogate standard with a similar structure and physicochemical properties. However, this approach introduces a higher degree of uncertainty.

High-Resolution Mass Spectrometry and Data Integration Tools for Complex Mixtures

High-Resolution Mass Spectrometry (HRMS), particularly Time-of-Flight (TOF) and Orbitrap technologies, is an invaluable tool for analyzing complex mixtures containing unknown halogenated compounds. nih.govrsc.org HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of an unknown peak. researchgate.net This is especially useful for identifying compounds like this compound in a non-targeted screening analysis, as its unique combination of halogens creates a distinctive isotopic pattern and mass defect that can be recognized by specialized software. core.ac.uktutorchase.com

Data integration tools and software are essential for processing the large datasets generated by HRMS. nih.gov These tools can automatically detect peaks, perform deconvolution of co-eluting compounds, and identify potential halogenated compounds based on their characteristic isotopic signatures. core.ac.uk For example, a software filter can be designed to specifically search for the mass difference between the 79Br and 81Br isotopes and the 35Cl and 37Cl isotopes to selectively pinpoint brominated and chlorinated compounds within a complex chromatogram. nih.gov

Sample Preparation and Extraction Strategies for Diverse Matrix Types

The goal of sample preparation is to extract this compound from the sample matrix (e.g., water, soil, blood serum) and concentrate it while removing interfering substances. The choice of method depends heavily on the matrix type and the physicochemical properties of the analyte.

Water Samples: For water, common techniques include liquid-liquid extraction (LLE) with a non-polar solvent like n-hexane or dichloromethane, or solid-phase extraction (SPE). nih.govtandfonline.com SPE is often preferred as it uses less solvent and can achieve higher concentration factors. The choice of SPE sorbent (e.g., C18, polymeric) would need to be optimized.

Soil and Sediment Samples: Extraction from solid matrices is more complex. Pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with an appropriate solvent (e.g., a hexane/acetone mixture) are efficient methods. dtic.milepa.gov A clean-up step, often using silica (B1680970) gel or Florisil column chromatography, is typically required to remove lipids and other co-extracted matrix components that can interfere with GC-MS analysis. epa.gov

Biological Samples (e.g., Serum, Tissue): Extraction from biological matrices often involves an initial protein precipitation or digestion step, followed by LLE or SPE. nih.gov Given the lipophilic nature of many halogenated compounds, a fat-removal (clean-up) step is critical. nih.gov

The table below summarizes potential extraction strategies.

Table 2: Extraction Strategies for this compound

| Matrix | Extraction Method | Typical Solvents | Key Considerations |

| Water | Solid-Phase Extraction (SPE) | Ethyl Acetate, Dichloromethane | Choice of sorbent is critical; potential for breakthrough. |

| Soil/Sediment | Pressurized Liquid Extraction (PLE) | Hexane/Acetone (1:1) | Requires post-extraction clean-up to remove interferences. |

| Biological Tissue | Solid-Liquid Extraction (SLE) after homogenization | Acetonitrile, Hexane | Requires extensive clean-up to remove lipids. |

| Blood Serum | Solid-Phase Extraction (SPE) | Methyl tert-butyl ether (MTBE) | Protein precipitation may be needed prior to extraction. nih.gov |

Quality Assurance and Quality Control in Environmental Analytical Chemistry

Rigorous Quality Assurance/Quality Control (QA/QC) procedures are essential to ensure the reliability and accuracy of analytical data for environmental contaminants. nih.gov

Key QA/QC measures include:

Method Blanks: Analyzing a clean matrix to check for contamination during the sample preparation and analysis process.

Matrix Spikes: Spiking a known amount of a standard into a real sample to assess matrix effects and calculate recovery. Recoveries are typically expected to be within 70-130%.

Laboratory Control Samples (LCS): Analyzing a clean matrix spiked with a known concentration of the analyte to verify the accuracy of the method.

Internal Standards: Adding a known amount of a labeled isotopic analog of the target analyte (e.g., 13C-labeled) to every sample before extraction. This corrects for variations in extraction efficiency and instrument response.

Development of Reference Materials and Certified Standards

A major hurdle for the quantitative analysis of emerging contaminants like this compound is the availability of Certified Reference Materials (CRMs). nih.gov CRMs are highly characterized materials with a certified concentration of the analyte, produced by national metrology institutes like the National Institute of Standards and Technology (NIST). nih.gov They are used to validate analytical methods and ensure the traceability and comparability of results between different laboratories.

Currently, there are no known commercially available CRMs or analytical standards for this compound. The development of such standards is a critical step needed to support monitoring programs and regulatory efforts. In their absence, researchers must rely on custom synthesis of the compound for use as a standard, which requires thorough purification and characterization to confirm its identity and purity. nih.gov The development of isotope-labeled internal standards is also crucial for achieving the highest level of accuracy in quantification. nih.gov

Proficiency Testing Programs and Inter-laboratory Comparisons

Proficiency Testing (PT) programs and inter-laboratory comparisons are fundamental components of a laboratory's quality assurance (QA) system, ensuring the reliability and comparability of analytical data. eraqc.com For a compound like this compound, which falls into the category of halogenated hydrocarbons or semi-volatile organic compounds (SVOCs), these programs are crucial for evaluating and maintaining analytical performance, especially when dealing with complex environmental matrices. paracellabs.com

Participation in PT schemes, such as those organized by entities like the Environment Agency Austria, WEPAL-QUASIMEME, and the National Institute of Standards and Technology (NIST), allows laboratories to objectively assess their analytical capabilities against those of their peers. umweltbundesamt.atwur.nlnist.gov These programs typically involve the analysis of a standard reference material or a spiked matrix sample containing a known concentration of target analytes, which would include compounds structurally and chemically similar to this compound. eraqc.comwur.nl The results are submitted to the organizing body, which then provides a performance evaluation, often in the form of z-scores, allowing laboratories to identify potential inaccuracies or biases in their methods. eraqc.com

Inter-laboratory comparison studies are critical for establishing the reproducibility and robustness of analytical methods for halogenated organic compounds. chromatographyonline.com Research on SVOCs has shown that inter-laboratory variability can be significant. A study involving 21 laboratories measuring SVOCs in standards and air samples found that inter-laboratory variability, expressed as relative standard deviation (RSD), ranged from 2.8% to 58% for standards and from 6.9% to 190% for environmental samples. nih.gov Such studies highlight that inter-laboratory differences of up to a factor of two can be expected when analyzing atmospheric SVOCs, a category relevant to the potential distribution of this compound. nih.gov This variability underscores the necessity of rigorous quality control and participation in comparison studies to ensure data consistency across different analytical bodies.

These collaborative studies help in harmonizing analytical protocols and identifying sources of error, which can stem from sample preparation, instrument calibration, or data processing. unep.org For persistent organic pollutants (POPs), a group that includes many halogenated compounds, the United Nations Environment Programme (UNEP) organizes global inter-laboratory assessments to build capacity and ensure data quality for monitoring efforts under the Stockholm Convention. unep.orgpops.int

The following table presents typical performance data from an inter-laboratory study on semi-volatile organic compounds, which serves as a proxy for the expected performance in the analysis of this compound.

Table 1: Representative Inter-laboratory Comparison Data for Semi-Volatile Organic Compounds (SVOCs) in Environmental Matrices

| Parameter | Analysis of Standards | Analysis of Blind Air Extract Sample |

|---|---|---|

| Number of Participating Laboratories | 21 | 21 |

| Intra-laboratory Precision (RSD, Triplicate Injections) | <10% | Not Reported |

| Inter-laboratory Variability (RSD) | 2.8% - 58% | 6.9% - 190% |

| Key Influencing Factors on Precision | Analyte concentration, specific laboratory methods | Sample cleanup processes, low analyte concentrations |

Data derived from studies on various semi-volatile organic compounds and serves as an illustrative example. nih.gov

Emerging Analytical Techniques for In Situ and Real-Time Monitoring

The development of analytical techniques for in situ and real-time monitoring represents a significant advancement for the environmental surveillance of compounds like this compound. These technologies offer the ability to obtain immediate data from the field, bypassing the delays and potential sample degradation associated with traditional grab-sampling and laboratory analysis. researchgate.net